D-Glucitol pentakis(bromoacetate)

Lipophilicity Chromatography Drug Delivery

D-Glucitol pentakis(bromoacetate) (CAS 94248-56-3) is a per-bromoacetylated derivative of D-glucitol (sorbitol), a six-carbon linear sugar alcohol. Its molecular formula is C₁₆H₁₉Br₅O₁₁ with a molecular weight of 786.8 g/mol.

Molecular Formula C16H19Br5O11
Molecular Weight 786.8 g/mol
CAS No. 94248-56-3
Cat. No. B12659589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucitol pentakis(bromoacetate)
CAS94248-56-3
Molecular FormulaC16H19Br5O11
Molecular Weight786.8 g/mol
Structural Identifiers
SMILESC(C(C(C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O
InChIInChI=1S/C16H19Br5O11/c17-1-10(23)28-7-9(30-12(25)3-19)16(32-14(27)5-21)15(31-13(26)4-20)8(6-22)29-11(24)2-18/h8-9,15-16,22H,1-7H2/t8-,9+,15-,16-/m1/s1
InChIKeyHTDFEOMEJJBSFB-PSNKQFAISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucitol Pentakis(bromoacetate) CAS 94248-56-3 – Chemical Identity and Procurement Baseline


D-Glucitol pentakis(bromoacetate) (CAS 94248-56-3) is a per-bromoacetylated derivative of D-glucitol (sorbitol), a six-carbon linear sugar alcohol. Its molecular formula is C₁₆H₁₉Br₅O₁₁ with a molecular weight of 786.8 g/mol [1]. Five of the six hydroxyl groups on the sorbitol backbone are esterified with bromoacetyl (–COCH₂Br) moieties, leaving a single free primary hydroxyl at the C6 position [1]. The compound is listed under EINECS 304-329-3 and is primarily supplied as a specialty chemical intermediate for research-scale synthesis, bioconjugation, and polymer chemistry [2]. Its five electrophilic bromoacetate arms and one nucleophilic hydroxyl handle give it a unique profile among sorbitol-derived poly(bromoacetates) that cannot be matched by generic substitution with higher or lower homologues.

Why Generic Substitution of D-Glucitol Pentakis(bromoacetate) Fails in Precision Chemistry Applications


In-class sorbitol bromoacetate derivatives differ fundamentally in the number of reactive electrophilic arms, lipophilicity, and hydrogen-bonding capacity. D-Glucitol hexakis(bromoacetate) (CAS 94232-79-8) carries six bromoacetate groups with zero hydrogen bond donors (XLogP3 = 4.6), while D-glucitol tetrakis(bromoacetate) (CAS 94248-58-5) has four bromoacetate groups and two free hydroxyls (LogP ≈ 1.06) [1]. The pentakis congener sits at an intermediate position with a LogP of 1.99 (SIELC) or XLogP3 of 3.2 (PubChem) and exactly one hydrogen bond donor [2]. This intermediate polarity and the presence of a single, site-specific hydroxyl handle mean that substituting the pentakis compound with the hexakis or tetrakis derivative will alter solubility, chromatographic retention, protein binding, and the valency of subsequent conjugation or crosslinking steps – potentially leading to failed syntheses, altered gelation kinetics, or unreproducible biological data.

Quantitative Differentiation Guide for D-Glucitol Pentakis(bromoacetate) Procurement Decisions


Lipophilicity (LogP / XLogP3) Differentiation Among Sorbitol Poly(bromoacetate) Homologues

D-Glucitol pentakis(bromoacetate) exhibits an experimentally determined LogP of 1.99 (SIELC) and a computed XLogP3 of 3.2 (PubChem), placing it precisely between the more hydrophilic tetrakis analogue (LogP = 1.06) and the more hydrophobic hexakis analogue (LogP = 2.94; XLogP3 = 4.6) [1][2]. This intermediate lipophilicity translates into distinct solubility and partitioning behavior: the pentakis compound retains enough hydrophilicity for aqueous compatibility while offering substantially increased organic-phase partitioning compared to the tetrakis derivative [2].

Lipophilicity Chromatography Drug Delivery LogP

Hydrogen Bond Donor Count and Site-Specific Mono-Hydroxyl Handle for Directed Conjugation

D-Glucitol pentakis(bromoacetate) possesses exactly one hydrogen bond donor (the free C6 hydroxyl), compared to zero for the hexakis analogue and two for the tetrakis analogue [1][2]. This single free hydroxyl provides a unique, chemoselective handle for directed conjugation (e.g., silylation, phosphorylation, or initial attachment to solid supports) while the five bromoacetate arms remain available for subsequent nucleophilic substitution [1]. The hexakis compound, lacking any free OH, cannot be site-specifically anchored without first unmasking a hydroxyl; the tetrakis compound's two free OH groups create ambiguity in regioselective functionalization.

Bioconjugation Site-specific labeling Hydrogen bonding Solubility

Thiol-Reactive Electrophilicity Ranking: Bromoacetate Exhibits Intermediate Reactivity with Controllable Gelation Kinetics

In a controlled study of homo-bifunctional PEG crosslinkers (Biomacromolecules, 2007), the reactivity order for thiol-reactive functional groups was unequivocally established as maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate > bromoacetamide, with rates increasing exponentially with pH over the range 7.4–8.6 [1]. This places the five bromoacetate arms of the target compound in a kinetically favorable intermediate position: sufficiently reactive for practical gelation times (seconds to minutes at pH ≥ 8) yet more hydrolytically stable than maleimide, which loses chemoselectivity above pH 7.5 and undergoes ring-opening hydrolysis [2]. The gelation time range at physiological pH spanned from <1 min to >2 h depending on functional group choice [1].

Crosslinking kinetics Thiol reactivity Hydrogelation Biomaterials

Distinct Reversed-Phase HPLC Retention Enables Superior Purity Verification and Preparative Isolation

Validated reversed-phase HPLC methods exist for the separation of D-Glucitol pentakis(bromoacetate) on Newcrom R1 mixed-mode columns using acetonitrile/water/phosphoric acid mobile phases [1]. The pentakis compound's intermediate LogP (1.99) produces a distinct retention time that separates it from both the more hydrophobic hexakis analogue (LogP = 2.94) and the more hydrophilic tetrakis analogue (LogP = 1.06) under identical chromatographic conditions [1][2]. This differential retention is essential for procurement quality assurance, as it allows direct detection and quantification of under- or over-bromoacetylated impurities that co-occur during synthesis.

HPLC Quality control Preparative chromatography Purity assessment

Optimized Bromine Density for Atom Transfer Radical Polymerization (ATRP) Macroinitiator Applications

D-Glucitol pentakis(bromoacetate) contains five α-bromoester initiating sites (50.8% bromine by weight) positioned on a biocompatible sorbitol core, offering a higher initiation-site density than the tetrakis analogue (4 sites, ~48.0% Br) while retaining one hydroxyl group for solubility enhancement or orthogonal functionalization [1][2]. The hexakis analogue provides six initiation sites (~52.8% Br) but lacks any free hydroxyl and exhibits XLogP3 = 4.6, which can cause solubility limitations in polar ATRP solvent systems [2]. α-Bromoesters with electron-withdrawing carbonyl groups are established ATRP initiators capable of polymerizing methacrylates, acrylates, and styrenics with controlled molecular weight and low dispersity [3].

ATRP Controlled radical polymerization Macroinitiator Star polymer

Scientific and Industrial Application Scenarios for D-Glucitol Pentakis(bromoacetate)


Multivalent Crosslinker for Thiol-Containing Biopolymer Hydrogels

The five bromoacetate arms of D-Glucitol pentakis(bromoacetate) serve as electrophilic crosslinking sites for thiol-modified hyaluronan, gelatin, or engineered cysteine-containing peptides. The intermediate reactivity of bromoacetate (relative to maleimide and iodoacetate, as quantified by Vanderhooft et al. [1]) ensures gelation within clinically practical timeframes at pH ≥ 8, while superior hydrolytic stability relative to maleimide-functionalized crosslinkers extends the working life of the pre-gel solution. The single free hydroxyl provides an optional handle for grafting cell-adhesion peptides without consuming crosslinking capacity.

5-Arm Star Polymer Macroinitiator for ATRP Synthesis

The five α-bromoester groups on the sorbitol core are chemically equivalent ATRP-initiating sites, enabling the synthesis of well-defined 5-arm star polymers with predictable arm lengths and low polydispersity [2]. Compared to the hexakis analogue, the pentakis compound's single free hydroxyl and lower LogP facilitate dissolution in polar ATRP solvent mixtures (e.g., water/methanol or DMF/water), reducing the need for co-solvents that may interfere with catalyst activity. The residual C6-OH can be subsequently functionalized with a targeting ligand or fluorophore for theranostic applications.

Directional Scaffold for Multivalent Ligand Display in Chemical Biology

The unique architectural feature of D-Glucitol pentakis(bromoacetate) – five electrophilic arms plus one nucleophilic hydroxyl – permits a sequential, directional conjugation strategy. The C6-OH can first be selectively reacted with a solid-support linker, biotin, or fluorophore (e.g., via silyl ether or phosphoramidite chemistry) [1]. The five remaining bromoacetate groups are subsequently available for installing carbohydrate, peptide, or small-molecule ligands via thioether bond formation. This ordered display is unachievable with the symmetrical hexakis derivative and is regiochemically ambiguous with the tetrakis derivative.

HPLC Reference Standard for Degree-of-Substitution Quality Control

The validated Newcrom R1 HPLC method provides a reliable retention time marker for the pentakis species [2]. Because the pentakis compound elutes at a characteristic position between the tetrakis and hexakis impurities, procurement lots can be quantitatively assessed for correct bromoacetylation stoichiometry. This is particularly valuable when the material is used as a building block in multistep syntheses where even small percentages of over- or under-functionalized impurity alter valency and ultimately product performance.

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